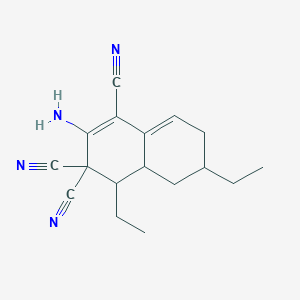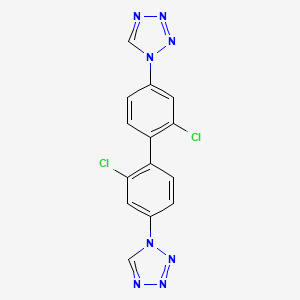
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is widely expressed in immune cells and plays a critical role in inflammation and immune responses. A-804598 has been shown to have potential therapeutic applications for a variety of inflammatory and autoimmune diseases.
作用機序
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile works by selectively blocking the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile can reduce inflammation and immune responses, which can be beneficial in various disease states.
Biochemical and Physiological Effects:
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in preclinical models of inflammation. 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has also been shown to reduce pain and inflammation in preclinical models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is its selectivity for the P2X7 receptor. This makes it a useful tool for studying the role of this receptor in various disease states. However, one limitation of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is its relatively short half-life, which can make it difficult to achieve sustained inhibition of the P2X7 receptor in vivo.
将来の方向性
There are several potential future directions for research on 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the development of novel drug delivery systems to improve the pharmacokinetics and efficacy of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. Additionally, further research is needed to better understand the role of the P2X7 receptor in various disease states and to identify potential therapeutic applications for 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile.
合成法
The synthesis of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile involves several steps, including the preparation of the starting materials and the coupling of the nitrile groups. The synthesis was first reported by researchers at Abbott Laboratories in 2006. The process involves the use of various reagents and solvents, including butyllithium, potassium tert-butoxide, and diethylamine.
科学的研究の応用
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to be effective in preclinical models of rheumatoid arthritis, multiple sclerosis, and neuropathic pain. 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of certain types of tumors.
特性
IUPAC Name |
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-3-11-5-6-12-13(7-11)15(4-2)17(9-19,10-20)16(21)14(12)8-18/h6,11,13,15H,3-5,7,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFPHKRTMBYYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid](/img/structure/B6070663.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6070690.png)
![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6070709.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6070710.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070716.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6070719.png)
![N~3~-(1,1-dioxidotetrahydro-3-thienyl)-N~3~-methyl-N~1~-[(1-methyl-4-piperidinyl)methyl]-N~1~-(2-phenylethyl)-beta-alaninamide](/img/structure/B6070733.png)
![N-[(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6070756.png)